molecular formula C57H96N6O18 B3040119 Cereulide CAS No. 157232-64-9

Cereulide

Cat. No.: B3040119
CAS No.: 157232-64-9
M. Wt: 1153.4 g/mol
InChI Key: JWWAHGUHYLWQCQ-UHZBFKKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cereulide, a toxin produced by some strains of Bacillus cereus, is a potent cytotoxin . It primarily targets the mitochondria , causing a disturbance in the mitochondrial transmembrane potential .

Mode of Action

This compound acts as an ionophore with a high affinity for potassium cations . It causes a flux of potassium ions from the outer membrane to the negatively charged inner membrane . This leads to the destruction of the electrochemical gradient, causing depolarization, which results in mitochondrial swelling .

Biochemical Pathways

This compound is a cyclic dodecadepsipeptide that is produced non-ribosomally by an enzyme complex with an unusual modular structure, named this compound synthetase . The this compound synthetase system produces a depsipeptide, consisting of alternating aminoacyl and hydroxyacyl residues . The hydroxyacyl residues are derived from keto acid substrates, which this compound synthetase selects and stereospecifically reduces before incorporating them into the growing depsipeptide chain .

Pharmacokinetics

It is known that this compound is an extremely stable molecule , which suggests that it may have high bioavailability. It is unlikely to be inactivated by food processing , indicating that it can be absorbed in the gastrointestinal tract after ingestion.

Result of Action

Exposure to this compound induces oxidative stress production and alters the expression of inflammatory cytokines . It causes nausea and vomiting , and in severe cases, it can lead to acute liver failures . The nausea and vomiting are believed to be caused by this compound’s binding and activation of 5-HT3 receptors, leading to increased afferent vagus nerve stimulation .

Action Environment

The production of this compound significantly varies depending on extrinsic stimuli, such as those encountered in different food matrices . It is often present in the roots and tubers of plants, especially in starch-rich plants . Therefore, the environment plays a crucial role in influencing the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Cereulide interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions. For instance, this compound synthetase, a key enzyme involved in the biosynthesis of this compound, has been expressed, purified, and biochemically characterized .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Cereulide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound analogs and derivatives with altered biological activities .

Comparison with Similar Compounds

Cereulide is similar to other cyclic peptides such as valinomycin and isocereulides . it is unique in its high affinity for potassium cations and its potent emetic effects . Similar compounds include:

This compound’s unique structure and potent biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-trimethyl-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAHGUHYLWQCQ-UHZBFKKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N6O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336059
Record name Cereulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157232-64-9
Record name Cereulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cereulide
Reactant of Route 2
Cereulide
Reactant of Route 3
Cereulide
Reactant of Route 4
Cereulide
Reactant of Route 5
Cereulide
Reactant of Route 6
Cereulide
Customer
Q & A

Q1: What is the primary mechanism of action of cereulide?

A1: this compound acts as a potassium ionophore, exhibiting high affinity and specificity for potassium ions (K+). [, , ] It facilitates the movement of K+ across biological membranes, disrupting the transmembrane potential, particularly in mitochondria. [, , , , , , ]

Q2: How does this compound's ionophoric activity affect cells and tissues?

A2: By disrupting the mitochondrial membrane potential, this compound leads to mitochondrial dysfunction, impairing cellular energy production and triggering a cascade of downstream effects, including oxidative stress, endoplasmic reticulum stress, apoptosis, and ultimately, cell death. [, , , , ]

Q3: Which cell types are particularly vulnerable to this compound's toxic effects?

A3: Research indicates that pancreatic beta-cells, responsible for insulin production, exhibit heightened sensitivity to this compound, suggesting a potential link between this compound exposure and pancreatic dysfunction. [] Additionally, this compound demonstrates toxicity toward various mammalian cells, including human peripheral blood mononuclear cells, keratinocytes, porcine spermatozoa and kidney tubular epithelial cells, murine fibroblasts, and pancreatic insulin-producing cells. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C60H102N6O18 and a molecular weight of 1152 Da. [, ]

Q5: What is the structural similarity between this compound and valinomycin?

A5: Both this compound and valinomycin are cyclic dodecadepsipeptides with 12 stereogenic centers. They share a similar sequence, with this compound being cyclo[-D-O-Leu-D-Ala-L-O-Val-L-Val-]3 and valinomycin being cyclo[-D-O-Val-D-Val-L-O-Ala-L-Val-]3. [, ] This structural similarity contributes to their shared potassium ionophoric properties.

Q6: How does the three-dimensional structure of this compound contribute to its ionophoric activity?

A6: this compound adopts a conformation in complex with potassium ions that resembles a hexagonal cylinder, with carbonyl groups forming a cavity that encapsulates the ion. [] This structure allows this compound to effectively shield the potassium ion from the surrounding environment and facilitate its transport across the hydrophobic interior of cell membranes.

Q7: How stable is this compound under various environmental conditions?

A7: this compound is renowned for its exceptional stability, resisting degradation by heat, proteolytic enzymes, extreme pH conditions, and common food processing methods. [, , , ] This resilience poses significant challenges for food safety, as conventional methods often fail to eliminate this compound from contaminated products.

Q8: How does this compound interact with different food matrices?

A8: this compound demonstrates a strong affinity for hydrophobic environments, preferentially accumulating in the lipid phase of foods, such as milk with higher fat content. [, ] This affinity influences its distribution within food products and may impact its absorption and toxicity.

Q9: What are the commonly used methods for this compound detection and quantification?

A9: Several methods are employed for this compound analysis, including bioassays based on boar sperm motility inhibition and cytotoxicity in HEp-2 cells, as well as highly sensitive and specific techniques like liquid chromatography coupled to mass spectrometry (LC-MS) and stable isotope dilution analysis (SIDA). [, , , , , , ]

Q10: What are the advantages of using stable isotope dilution analysis (SIDA) for this compound quantification?

A10: SIDA offers superior accuracy and robustness for this compound quantification in complex food matrices compared to methods relying on valinomycin as an internal standard. [] This technique minimizes matrix effects, resulting in more reliable and precise measurements.

Q11: What are the challenges and limitations of current analytical methods for this compound detection?

A11: While LC-MS offers high sensitivity and specificity, its widespread adoption is limited by the need for specialized equipment and expertise. [] Bioassays, on the other hand, are more accessible but may suffer from lower sensitivity and specificity compared to LC-MS. [, ]

Q12: What are the common symptoms of this compound poisoning?

A12: Ingestion of this compound-contaminated food typically leads to emetic symptoms, including nausea and vomiting, often manifesting within 30 minutes to 6 hours after consumption. [, , , ]

Q13: What are the potential long-term effects of this compound exposure?

A13: While this compound poisoning is generally self-limiting, studies suggest potential long-term consequences, such as liver and kidney damage, following chronic exposure in animal models. [] Further research is needed to fully elucidate the chronic effects of this compound on human health.

Q14: What are the key research areas that could benefit from further investigation of this compound?

A14: Further research on this compound is crucial for developing effective strategies to mitigate its presence in the food chain, improve diagnostic tools for this compound poisoning, and explore its potential applications in fields such as antimicrobial development and drug delivery. [, ]

Q15: How has our understanding of this compound evolved over time?

A15: Initially recognized solely for its role in food poisoning, this compound's intricate molecular structure and potent biological activity have sparked increasing interest in its potential applications beyond food safety. [] This shift highlights the importance of continuous research to uncover the full spectrum of this compound's properties and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.